![molecular formula C22H16N4O2 B2590893 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate CAS No. 637756-39-9](/img/structure/B2590893.png)
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound consists of an indoloquinoxaline core linked to a nicotinate moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The interaction of this compound with its target, DNA, results in a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral . This is due to the replacement of methyl groups at positions 5 and 11 by the nitrogen atoms .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to viral infections and cancer. For example, it has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It also exhibits antiviral activity against vaccinia virus and Indian vesiculovirus . In addition, it has high interferon-inducing activity with low toxicity .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its antiviral and anticancer activities . By binding non-covalently to DNA, it can disrupt the normal function of cancer cells and certain viruses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction, which can affect the yield of the target compound . To reduce the competing reaction rate, the reaction was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Biochemical Analysis
Biochemical Properties
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to bind non-covalently to DNA, similar to its parent structure, 6H-indolo[2,3-b]quinoxaline . This interaction can disrupt DNA replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxic effects in cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . The cytotoxicity is primarily due to its ability to intercalate into the DNA helix, thereby disrupting essential cellular processes such as DNA replication and transcription . Furthermore, this compound can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mode of action involves intercalation into the DNA helix, which disrupts the normal functioning of DNA polymerases and other enzymes involved in DNA replication and repair . This intercalation can lead to the formation of DNA adducts, further inhibiting cellular proliferation. Additionally, this compound has been shown to inhibit certain protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cytotoxic effects in cancer cell lines, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antiviral activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the renal and biliary systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to accumulate in the nucleus, where it exerts its DNA-intercalating effects . Additionally, it is distributed to other cellular compartments, including the cytoplasm and mitochondria, where it can influence various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, owing to its DNA-intercalating properties . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nuclear compartment . Within the nucleus, this compound can interact with chromatin and other nuclear proteins, further influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with ethyl nicotinate under specific conditions. One common method involves the use of a DMSO-K2CO3 system, where the reaction is carried out at elevated temperatures (40-80°C) to facilitate the formation of the desired product . The presence of electron-withdrawing substituents can affect the reaction rate and yield, necessitating careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield reduced forms of the indoloquinoxaline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline core, known for its anticancer properties.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Exhibits high activity against herpes simplex virus and cytomegalovirus.
6-substituted 6H-indolo[2,3-b]quinoxalines: Show antiviral activity against vaccinia virus and Indian vesiculovirus.
Uniqueness
Its ability to intercalate into DNA and its diverse range of chemical reactions make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylethyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c27-22(15-6-5-11-23-14-15)28-13-12-26-19-10-4-1-7-16(19)20-21(26)25-18-9-3-2-8-17(18)24-20/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZSPHCSWCXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)
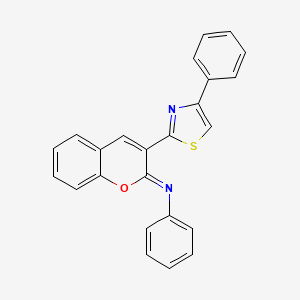
![[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B2590812.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)
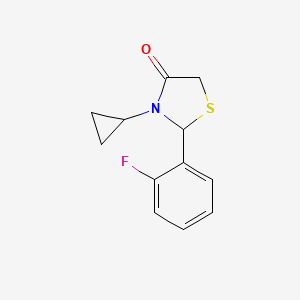
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)
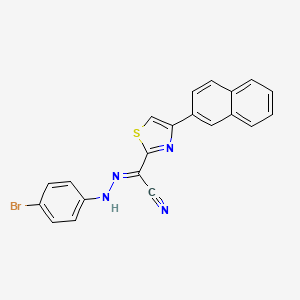
![Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2590823.png)
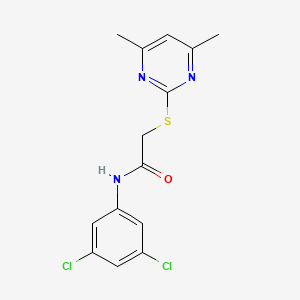
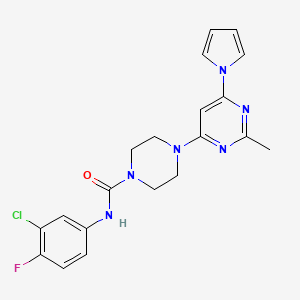

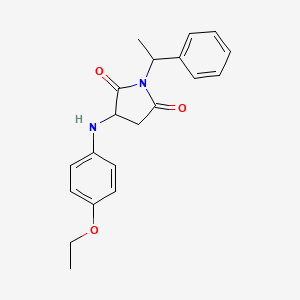
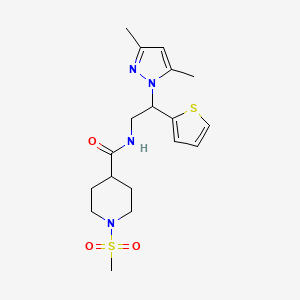
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2590833.png)
